molecular formula C17H23ClINO3 B8219221 tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8219221
M. Wt: 451.7 g/mol
InChI Key: IRPCLAWAIJEKLE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group bearing chloro and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the piperidine intermediate.

    Halogenation: The chloro and iodo substituents are introduced through halogenation reactions, typically using reagents such as thionyl chloride (SOCl₂) for chlorination and iodine (I₂) for iodination.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of specialized polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((4-chloro-3-iodophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both chloro and iodo substituents on the phenoxy group. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Additionally, the combination of a piperidine ring with a tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-[(4-chloro-3-iodophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClINO3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-13-4-5-14(18)15(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPCLAWAIJEKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClINO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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